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Cat. No.: B034006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two sigma receptor

ligands, BMY 14802 and rimcazole, which have been investigated for their potential

antipsychotic properties. The following sections detail their performance in various animal

models, present available quantitative data, outline experimental methodologies, and visualize

relevant biological pathways.

Introduction
BMY 14802 and rimcazole are both ligands for sigma receptors, a class of proteins that have

been explored as potential targets for the treatment of psychosis. BMY 14802 is recognized for

its potent binding to sigma sites with negligible affinity for dopamine D2 receptors, a

characteristic that distinguishes it from typical antipsychotics. Rimcazole, initially developed as

a novel antipsychotic, also demonstrates high affinity for sigma receptors but, notably, interacts

with dopamine transporters as well. Despite initial promise, rimcazole's clinical development for

schizophrenia was halted due to a lack of efficacy. This guide synthesizes preclinical in vivo

data to offer a comparative perspective on the antipsychotic-like potential of these two

compounds.
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Direct comparative studies evaluating the antipsychotic-like efficacy of BMY 14802 and

rimcazole in the same animal models are limited. However, existing research provides insights

into their individual activities and, in some instances, directly contrasts their effects.

A key study comparing a range of antipsychotic drugs and sigma antagonists, including both

BMY 14802 and rimcazole, in various rodent behavioral experiments concluded that these

sigma antagonists exhibited only weak activity in models traditionally used to screen for

antipsychotic drugs. This has led to skepticism regarding their potential as effective

antipsychotics.[1]

Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic efficacy. In this paradigm, animals

learn to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding

conditioned stimulus (e.g., a light or tone).

BMY 14802: In a lever-release version of the CAR task in rats, BMY 14802 dose-dependently

decreased the number of successful avoidance responses and increased avoidance latencies,

without affecting escape responses.[2] This profile is consistent with that of established

antipsychotic drugs like haloperidol and clozapine.[2]

Rimcazole: Data for rimcazole in the CAR model is not readily available in the reviewed

literature, precluding a direct comparison with BMY 14802 in this specific test.

Psychostimulant-Induced Hyperactivity and Stereotypy
Animal models using psychostimulants like amphetamine and apomorphine are widely used to

screen for antipsychotic potential. These agents induce hyperlocomotion and stereotyped

behaviors (repetitive, compulsive movements), which are considered to model the positive

symptoms of psychosis.

BMY 14802:

Methamphetamine-Induced Stereotypy: In mice, pretreatment with BMY 14802 (1, 5, and 10

mg/kg) dose-dependently altered the pattern of methamphetamine-induced stereotypy. It

significantly increased sniffing behavior while decreasing biting behavior.[3]
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Prevention of Methamphetamine-Induced Sensitization: BMY 14802 has been shown to

prevent the development of behavioral sensitization to methamphetamine, a phenomenon

thought to be relevant to the progression of psychosis.[4]

Dopamine Release: BMY 14802 has been demonstrated to increase dopamine metabolism

and release in the mouse brain.[5]

Rimcazole:

Apomorphine-Induced Behaviors: Rimcazole has been shown to antagonize apomorphine-

induced aggression and climbing behavior in rodents, effects that are indicative of

neuroleptic-like activity.[5]

Cocaine-Induced Sensitization: Similar to BMY 14802's effect with methamphetamine,

rimcazole has been found to attenuate the development of behavioral sensitization to

cocaine.[6]

Neuroprotection
BMY 14802 vs. Rimcazole in Methamphetamine-Induced Neurotoxicity: A direct comparison in

a model of methamphetamine-induced dopaminergic neurotoxicity in mice revealed that BMY
14802 attenuated the neurotoxic effects of methamphetamine. In contrast, rimcazole did not

show a protective effect in this model.[7]

Quantitative Data Summary
The following tables summarize the available quantitative data from the cited in vivo studies. It

is important to note that direct comparisons between the two compounds are challenging due

to the use of different animal models and experimental protocols across studies.

Table 1: Efficacy of BMY 14802 in Animal Models
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Animal Model Species
BMY 14802
Dose

Effect Reference

Conditioned

Avoidance

Response

Rat Dose-dependent

Decreased

successful

avoidance

responses and

increased

avoidance

latencies

[2]

Methamphetamin

e-Induced

Stereotypy

Mouse 1, 5, 10 mg/kg

Dose-dependent

increase in

sniffing and

decrease in

biting

[3]

Methamphetamin

e-Induced

Neurotoxicity

Mouse Not specified

Attenuated

dopaminergic

neurotoxicity

[7]

Table 2: Efficacy of Rimcazole in Animal Models

Animal Model Species
Rimcazole
Dose

Effect Reference

Apomorphine-

Induced

Aggression &

Climbing

Rodent Not specified

Antagonized

apomorphine-

induced

behaviors

[5]

Cocaine-Induced

Sensitization
Rat Not specified

Attenuated the

development of

sensitization

[6]

Methamphetamin

e-Induced

Neurotoxicity

Mouse Not specified
No protective

effect observed
[7]
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Experimental Protocols
Methamphetamine-Induced Stereotypy in Mice (for BMY
14802)

Animals: Male ddY mice.

Drug Administration: Mice were pretreated with BMY 14802 (1, 5, or 10 mg/kg,

intraperitoneally) or vehicle. After a specified time, they were challenged with

methamphetamine (10 mg/kg).

Behavioral Assessment: Immediately after the methamphetamine injection, mice were

placed in an observation cage. Stereotyped behaviors, including biting, sniffing, head

bobbing, and circling, were observed and recorded for a period of 1 hour. The frequency and

duration of each behavior were quantified.[3]

Apomorphine-Induced Climbing in Mice (for Rimcazole)
Animals: Mice.

Drug Administration: Animals were pre-treated with rimcazole or vehicle. Subsequently, they

were administered apomorphine to induce climbing behavior.

Behavioral Assessment: The climbing behavior was typically assessed by placing the mice in

cylindrical cages made of wire mesh. The amount of time spent climbing the walls of the

cage was recorded over a defined observation period. A positive response is generally

characterized by the animal assuming a vertical position with all four paws on the cage wall.

Signaling Pathways and Mechanisms of Action
The primary molecular target for both BMY 14802 and rimcazole is the sigma receptor,

particularly the sigma-1 subtype. However, their broader pharmacological profiles differ, which

likely accounts for their distinct in vivo effects.

BMY 14802 is a potent sigma-1 receptor antagonist with low affinity for other neurotransmitter

receptors, including dopamine D2 receptors.[8] Its mechanism of action is thought to be

mediated primarily through the modulation of sigma-1 receptor activity, which can influence
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various downstream signaling cascades, including glutamatergic and dopaminergic

neurotransmission.[9]

Rimcazole acts as a sigma-1 receptor antagonist but also exhibits significant affinity for the

dopamine transporter (DAT).[4] This dual action suggests a more complex mechanism. By

inhibiting the DAT, rimcazole can increase synaptic dopamine levels, which may contribute to

some of its behavioral effects.

Visualized Signaling Pathways

Plasma Membrane
Downstream Effects

BMY 14802

Sigma-1 Receptor
Antagonism

Rimcazole
Antagonism

Modulation of
Ion Channels

(Ca2+, K+, Na+)

Regulation of
Neurotransmitter Release

(e.g., Glutamate, Dopamine)

Modulation of
Neuronal Excitability

and Synaptic Plasticity

Click to download full resolution via product page

Caption: Proposed signaling pathway for BMY 14802 and Rimcazole via the Sigma-1 Receptor.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2568265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741722/
https://www.benchchem.com/product/b034006?utm_src=pdf-body-img
https://www.benchchem.com/product/b034006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dopaminergic Synapse

Presynaptic Terminal

Postsynaptic Neuron

Dopamine
Vesicles

Synaptic
Dopamine

Release

Dopamine
Transporter (DAT)

Rimcazole

Inhibition

Dopamine
Receptors

Postsynaptic
Signaling

Click to download full resolution via product page

Caption: Rimcazole's proposed mechanism of action at the Dopamine Transporter (DAT).

Conclusion
The available in vivo data suggests that while both BMY 14802 and rimcazole interact with

sigma receptors, their preclinical profiles as potential antipsychotics are modest and differ in

key aspects. BMY 14802 shows some efficacy in the conditioned avoidance response model

and modulates stimulant-induced behaviors, consistent with a potential, albeit weak,

antipsychotic-like profile. Rimcazole also shows some activity in models of psychosis-related

behaviors but failed to demonstrate efficacy in clinical trials for schizophrenia. A notable

difference lies in their effects on methamphetamine-induced neurotoxicity, where BMY 14802,

but not rimcazole, exhibited a protective effect. The dual action of rimcazole on both sigma

receptors and the dopamine transporter complicates the interpretation of its in vivo effects.

Ultimately, the preclinical evidence suggests that neither BMY 14802 nor rimcazole possesses

a robust antipsychotic efficacy profile comparable to established medications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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